2-Bromo-6-methoxy-1,5-naphthyridine
Description
2-Bromo-6-methoxy-1,5-naphthyridine is a halogenated heterocyclic compound featuring a naphthyridine backbone substituted with bromine at position 2 and a methoxy group at position 4. The bromine atom serves as a reactive site for cross-coupling reactions, while the methoxy group contributes electron-donating effects, influencing the compound’s electronic properties and reactivity. This compound is a valuable intermediate in pharmaceutical and materials chemistry, particularly in synthesizing functionalized naphthyridines for drug discovery and optoelectronic applications .
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
2-bromo-6-methoxy-1,5-naphthyridine |
InChI |
InChI=1S/C9H7BrN2O/c1-13-9-5-3-6-7(12-9)2-4-8(10)11-6/h2-5H,1H3 |
InChI Key |
DDHFKVITAWHQIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)N=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Chloro-6-methoxy-1,5-naphthyridine
- Synthesis : Prepared via selective chlorination of 6-methoxy-1,5-naphthyridin-2(1H)-one using POCl₃ at room temperature to avoid demethylation .
- Reactivity : The chlorine atom at position 2 is less reactive in Suzuki-Miyaura couplings compared to bromine, necessitating harsher conditions for substitution.
- Electronic Profile : The methoxy group at position 6 donates electrons, activating the ring toward electrophilic substitution at position 4, whereas chlorine at position 2 withdraws electrons.
3-Bromo-1,5-naphthyridine
4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine
- Structure : Contains a trifluoromethyl group at position 2, a bromine at position 4, and methoxy at position 5.
- Properties : The trifluoromethyl group introduces strong electron-withdrawing effects, significantly altering solubility and reactivity compared to the methoxy-bromo analog .
Physicochemical Properties
Reactivity in Cross-Coupling Reactions
- This compound :
- 3-Bromo-1,5-naphthyridine :
- 2-Chloro-6-methoxy-1,5-naphthyridine :
- Less reactive than bromo analogs; often necessitates Buchwald-Hartwig conditions for amination .
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